2-Cyclopropyl-2-methoxyethan-1-ol

Description

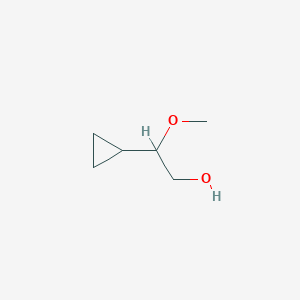

2-Cyclopropyl-2-methoxyethan-1-ol is a substituted ethanol derivative featuring a cyclopropane ring and a methoxy group attached to the same carbon atom. Its molecular formula is C₆H₁₂O₂, with the SMILES notation COC(CO)C1CC1 and InChIKey IJDJOJOQCKVGPI-UHFFFAOYSA-N .

Properties

IUPAC Name |

2-cyclopropyl-2-methoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-8-6(4-7)5-2-3-5/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDJOJOQCKVGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methoxyethan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium methoxide in methanol, followed by hydrolysis to yield the desired product. The reaction conditions typically include:

Reagents: Cyclopropylmethyl bromide, sodium methoxide, methanol

Conditions: Reflux, followed by hydrolysis with water

Another method involves the use of cyclopropylcarbinol and methanol in the presence of an acid catalyst, such as sulfuric acid, to promote the formation of the methoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methoxyethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into cyclopropylmethanol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like hydrogen halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Hydrogen halides (e.g., hydrogen chloride) in anhydrous conditions

Major Products Formed

Oxidation: Cyclopropyl ketone, cyclopropyl carboxylic acid

Reduction: Cyclopropylmethanol

Substitution: Cyclopropyl halides

Scientific Research Applications

2-Cyclopropyl-2-methoxyethan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and ethers.

Medicine: It serves as a building block for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methoxyethan-1-ol involves its interaction with various molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences and similarities between 2-cyclopropyl-2-methoxyethan-1-ol and three related compounds:

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | - | C₆H₁₂O₂ | Cyclopropane, methoxy, hydroxyl | Methoxy and hydroxyl on the same carbon |

| 2-Methoxy-1-methylethyl acetate | 108-65-6 | C₆H₁₂O₃ | Methoxy, ester | Ester group replaces hydroxyl; no cyclopropane |

| 2-(1-Methylcyclopropyl)ethan-1-ol | 19687-04-8 | C₆H₁₂O | Cyclopropane (methyl-substituted), hydroxyl | Methyl on cyclopropane; hydroxyl on adjacent carbon |

| 1-Cyclopropyl-2-(2-methylphenyl)ethanamine | 56595-04-1 | C₁₂H₁₇N | Cyclopropane, aryl, amine | Aryl and amine substituents; no methoxy |

Key Observations :

- The target compound’s methoxy-hydroxyl combination distinguishes it from analogs like 2-(1-methylcyclopropyl)ethan-1-ol (sole hydroxyl) and 2-methoxy-1-methylethyl acetate (ester group) .

Physicochemical Properties

Available data on boiling points, polarity, and stability are summarized below:

Analysis :

- The ester 2-methoxy-1-methylethyl acetate has a higher boiling point (145.8°C) compared to alcohols, typical of ester volatility .

- The target compound’s hydroxyl group suggests higher water solubility than the ester but lower than primary alcohols like 2-(1-methylcyclopropyl)ethan-1-ol .

Reactivity and Stability

- This compound : The methoxy group may reduce nucleophilicity of the hydroxyl compared to unsubstituted alcohols. Cyclopropane strain could facilitate ring-opening under acidic or catalytic conditions .

- 2-Methoxy-1-methylethyl acetate : Reactive toward strong oxidizers; flammable due to ester’s low flash point .

- 2-(1-Methylcyclopropyl)ethan-1-ol : Methyl substitution on cyclopropane may stabilize the ring but reduce solubility .

- 1-Cyclopropyl-2-(2-methylphenyl)ethanamine : The amine group enables participation in Schiff base formation or salt generation, distinct from alcohol reactivity .

Biological Activity

2-Cyclopropyl-2-methoxyethan-1-ol, also known by its CAS number 1783648-29-2, is a compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its unique cyclopropyl and methoxy groups, contributing to its chemical reactivity and biological interactions. Its molecular formula is , and it exhibits specific physical properties such as a boiling point of approximately 124 °C .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. For instance, a study conducted by researchers at the University of São Paulo found that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways. The cyclopropyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and interaction with intracellular targets .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that the compound had an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Study 2: Cytotoxicity Assessment

Another study investigated the cytotoxic effects of this compound on human cancer cell lines. Using MTT assays, researchers found that the compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 value of 25 µg/mL, while showing significantly lower toxicity towards normal fibroblast cells . This selectivity suggests that it may serve as a promising candidate for targeted cancer therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed:

| Compound Name | MIC (µg/mL) against S. aureus | IC50 (µg/mL) in MCF-7 Cells |

|---|---|---|

| This compound | 32 | 25 |

| Compound A | 64 | 30 |

| Compound B | 128 | >50 |

This table illustrates that while some similar compounds exhibit antimicrobial activity, none match the efficacy observed with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.